molecular formula C20H17FN2OS2 B2395946 4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 922870-86-8

4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2395946
CAS No.: 922870-86-8
M. Wt: 384.49
InChI Key: VDICUXGGGNGERZ-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, thioether, indeno, and thiazole moieties

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl thioether group, in particular, distinguishes it from other indeno[1,2-d]thiazole derivatives and contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c21-14-7-9-15(10-8-14)25-11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)26-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDICUXGGGNGERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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